N-Boc-ethylenediamine
CAS No.: 57260-73-8
Cat. No.: VC21540091
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57260-73-8 |
---|---|
Molecular Formula | C7H16N2O2 |
Molecular Weight | 160.21 g/mol |
IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate |
Standard InChI | InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) |
Standard InChI Key | AOCSUUGBCMTKJH-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
SMILES | CC(C)(C)OC(=O)NCCN |
Canonical SMILES | CC(C)(C)OC(=O)NCCN |
Chemical Identity and Fundamental Properties
N-Boc-ethylenediamine is a protected diamine where one of the amino groups of ethylenediamine has been modified with a tert-butoxycarbonyl (Boc) protecting group. This strategic modification creates a molecule with differential reactivity between the two nitrogen atoms, making it invaluable in controlled chemical synthesis.
Chemical Identifiers and Structural Information
N-Boc-ethylenediamine is formally known as tert-butyl N-(2-aminoethyl)carbamate. The compound has been extensively characterized through various analytical techniques, with its fundamental chemical identifiers outlined below:
Parameter | Value |
---|---|
CAS Number | 57260-73-8 |
Molecular Formula | C₇H₁₆N₂O₂ |
Molecular Weight | 160.21 g/mol |
IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate |
Common Synonyms | BOC-EDA, BOC-diaminoethane, N-(tert-butoxycarbonyl)-1,2-diaminoethane |
InChIKey | AOCSUUGBCMTKJH-UHFFFAOYSA-N |
The compound features a linear ethylene chain with amino groups at both termini, one of which is protected by the Boc group. This structural arrangement creates a molecule with directional reactivity, as the protected amine exhibits significantly different chemical behavior compared to the free primary amine .
Physical and Chemical Properties
N-Boc-ethylenediamine exhibits distinct physical and chemical characteristics that influence its handling, storage, and chemical applications:
Property | Value |
---|---|
Physical State | Oily liquid |
Color | Clear colorless to very light yellow |
Density | 1.012 g/mL at 20°C |
Boiling Point | 72-80°C at 0.1 mm Hg |
Flash Point | >230°F (113°C) |
Solubility | Slightly miscible with water; miscible with methanol and chloroform |
pKa (Predicted) | 12.40±0.46 |
Sensitivity | Air sensitive |
Storage Temperature | 2-8°C |
These properties underscore the compound's nature as a moderately reactive substance requiring careful handling to preserve its chemical integrity .
Synthesis Methodologies
Traditional Synthesis Approaches
The synthesis of N-Boc-ethylenediamine typically involves selective protection of one amino group in ethylenediamine. Several methodologies have been developed to achieve this transformation with varying degrees of selectivity and efficiency. The traditional approach involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to favor mono-protection.
Advanced Synthetic Routes
Researchers have developed improved synthetic pathways that offer enhanced yield and purity. One notable method involves careful stoichiometric control and temperature management during the reaction of ethylenediamine with Boc₂O. This approach has been refined to achieve selective mono-protection with minimal formation of di-protected byproducts.
Derivative Synthesis: Hydrochloride Salt Formation
The hydrochloride salt of N-Boc-ethylenediamine (CAS: 79513-35-2) represents an important derivative with enhanced stability. This salt form provides a convenient handling alternative, particularly for long-term storage applications. The salt is typically prepared by treating the free base with anhydrous hydrogen chloride in an appropriate solvent, resulting in precipitation of the hydrochloride salt .
An improved synthesis methodology for ethyl N-[(2-Boc-amino)ethyl]glycinate, a valuable derivative of N-Boc-ethylenediamine, has been reported. This approach employs reductive alkylation of N-Boc-ethylenediamine with ethyl glyoxylate hydrate, furnishing the target compound in near-quantitative yield with high purity, notably without requiring chromatographic purification. The subsequent conversion to the hydrochloride salt provides a stable, non-hygroscopic solid that offers significant advantages for handling and storage .
Chemical Reactivity and Structure-Activity Relationships
Reactivity Profile
N-Boc-ethylenediamine exhibits characteristic reactivity patterns driven by the differential protection of its amino groups. The free primary amine functions as a nucleophilic center, readily participating in various reactions including acylation, alkylation, and condensation processes. The Boc-protected amino group, conversely, remains largely inert under standard reaction conditions, enabling site-selective transformations.
Deprotection Chemistry
A defining feature of N-Boc-ethylenediamine is the reversible nature of its protecting group. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents. This controlled deprotection strategy enables sequential modification of molecules in multi-step synthesis protocols, making N-Boc-ethylenediamine an invaluable tool in complex organic synthesis .
Applications in Chemical Synthesis
Pharmaceutical Intermediates and Building Blocks
Hazard Classification | Details |
---|---|
GHS Classification | H314: Causes severe skin burns and eye damage |
Transport Classification | ADR: 8 III; UN-Nr.: 2735 |
Water Hazard Class | WGK: 1 (slightly hazardous to water) |
Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and appropriate laboratory attire, should be employed when handling this compound .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Atmosphere | Inert atmosphere recommended |
Light Exposure | Protect from light |
Container | Tightly sealed glass container |
Shelf Life | Manufacturer-dependent, typically 1-2 years when properly stored |
Proper storage under these conditions minimizes decomposition and extends the usable lifetime of the reagent .
Quantity | Approximate Price (EUR, 2025) |
---|---|
250 g | €219.00 |
500 g | €439.00 |
1 kg | €859.00 |
2 kg | €1,679.00 |
Volume discounts are frequently available for larger quantities, with pricing typically reduced by 5-10% for orders exceeding certain thresholds .
Quality Assessment Parameters
Chemical suppliers typically characterize N-Boc-ethylenediamine using several analytical parameters to ensure quality:
Quality Parameter | Typical Specification |
---|---|
Appearance | Clear colorless to very light yellow oily liquid |
Purity (Assay) | ≥95% |
Identity | Confirmed by NMR, IR, and/or MS |
Water Content | Reported value |
Residual Solvents | Within acceptable limits |
These specifications ensure the suitability of the compound for its intended applications in research and chemical synthesis .
Future Research Directions and Emerging Applications
The versatility of N-Boc-ethylenediamine continues to inspire research into novel applications and methodologies. Current research focuses on:
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Development of more efficient and selective synthetic routes
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Exploration of novel derivatives with enhanced properties for specific applications
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Application in bioconjugation chemistry for targeted drug delivery systems
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Integration into new classes of peptide-inspired therapeutic agents
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Utilization in materials science for the construction of functionalized nanomaterials
These emerging applications underscore the compound's enduring importance in chemical research and development.
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